molecular formula C9H7ClF2 B8330568 2,4-Difluorocinnamyl chloride

2,4-Difluorocinnamyl chloride

Cat. No.: B8330568
M. Wt: 188.60 g/mol
InChI Key: ATCJMHKHWRNEPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Difluorocinnamyl chloride is a specialized chemical building block of high interest in advanced catalytic and medicinal chemistry research. This compound features a reactive chloride group on an allylic system, combined with a 2,4-difluorophenyl ring. The presence of fluorine atoms is a strategic modification in drug design, known to influence a compound's metabolic stability, lipophilicity, and overall pharmacokinetic profile . Its primary research application is anticipated to be in the development of highly active, single-component nickel catalysts for Suzuki-Miyaura (S-M) cross-coupling reactions. Analogous cinnamyl chloride structures are used to create precatalysts, such as dppf-ligated cinnamylnickel(II) chloride, which are exceptionally effective in forming carbon-carbon bonds between heteroaryl substrates—a challenging but crucial transformation in the synthesis of potential agrochemicals and pharmaceuticals . These catalysts are valued for their high reactivity, low loading (as low as 0.5 mol%), and relative stability to air and moisture, making cross-couplings practical on various scales . Furthermore, the cinnamyl moiety is a recognized pharmacophore in neuropharmaceutical research. It is found in compounds designed as ligands for enzymes like monoamine oxidase B (MAO-B), which is a target for investigating therapies for Parkinson's disease and Alzheimer's disease . The specific 2,4-difluoro substitution pattern is strategically valuable, as it may facilitate further radiofluorination for developing Positron Emission Tomography (PET) imaging agents, aiding in the study of neurodegenerative conditions . Researchers will find this reagent particularly useful for constructing complex molecules for catalytic application testing and in the synthesis of novel bioactive molecules for neurological research. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C9H7ClF2

Molecular Weight

188.60 g/mol

IUPAC Name

1-(3-chloroprop-1-enyl)-2,4-difluorobenzene

InChI

InChI=1S/C9H7ClF2/c10-5-1-2-7-3-4-8(11)6-9(7)12/h1-4,6H,5H2

InChI Key

ATCJMHKHWRNEPI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)F)C=CCCl

Origin of Product

United States

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The position of fluorine substituents significantly influences chemical behavior. For example:

  • 3,4-Difluorocinnamyl β-D-glucopyranoside: The 3,4-difluoro substitution pattern (vs. 2,4 in the target compound) alters electronic distribution, as evidenced by distinct $ ^1H $-NMR shifts (e.g., aromatic protons at δ 7.28 ppm and olefinic protons at δ 6.58 ppm).
  • 2,4-Dinitrobenzoyl Chloride : Unlike fluorine, nitro groups are stronger electron-withdrawing substituents. This enhances electrophilicity at the carbonyl carbon, making it highly reactive in nucleophilic acyl substitution (e.g., forming hydrazones with antioxidant and anticancer activities) .

Molecular Weight and Functional Group Diversity

The table below compares molecular properties and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications
2,4-Difluorocinnamyl chloride C$9$H$7$ClF$_2$ 188.6 Cinnamyl chloride, 2,4-F Pharmaceutical intermediates
3,4-Difluorocinnamyl glucoside C${16}$H${19}$F$2$O$8$ 392.3 Glucopyranoside, 3,4-F Prodrug synthesis
2,4-Dinitrobenzoyl Chloride C$7$H$3$ClN$2$O$5$ 230.56 Benzoyl chloride, 2,4-NO$_2$ Antioxidant/anticancer hydrazones
5,7-Difluorochroman-4-amine HCl C$9$H${10}$ClF$_2$NO 221.63 Chroman, 5,7-F, amine Pharmacological agents

Preparation Methods

Reaction Mechanism and Optimization

Thionyl chloride reacts with the hydroxyl group of 2,4-difluorocinnamyl alcohol, forming HCl and SO₂ as byproducts. Critical parameters include:

  • Temperature control : Maintaining the reaction below 15°C during SOCl₂ addition prevents side reactions such as polymerization or electrophilic aromatic substitution at fluorine sites.

  • Molar ratio : A 1.1–1.5:1 excess of SOCl₂ ensures complete conversion, as residual alcohol can complicate downstream purification.

  • Neutralization : Post-reaction treatment with saturated Na₂CO₃ or NaHCO₃ aqueous solution neutralizes excess SOCl₂, yielding a crude product that is vacuum-distilled (1600 Pa, 105–110°C) to isolate 2,4-difluorocinnamyl chloride as a light-yellow oil.

Table 1: Key Parameters for Direct Chlorination

ParameterOptimal ValueImpact on Yield
SOCl₂:Alcohol molar ratio1.3:1Maximizes conversion
Reaction temperature<15°CMinimizes side reactions
Distillation pressure1600 PaPrevents thermal decomposition

Fluorination of Cinnamyl Chloride Precursors

For substrates lacking pre-installed fluorine groups, late-stage fluorination using phase-transfer catalysis (PTC) offers a viable pathway. This method, inspired by 2,4-difluoroaniline synthesis, involves displacing chlorine atoms with fluorine.

Two-Step Fluorination-Chlorination Strategy

  • Fluorination : 2,4,5-Trichlorocinnamyl chloride undergoes selective fluorination using KF or CsF in the presence of a quaternary ammonium phase-transfer catalyst (e.g., tetrabutylammonium bromide). The solid-liquid interface facilitates Cl⁻/F⁻ exchange, yielding 2,4-difluoro-5-chlorocinnamyl chloride.

  • Hydrogenolytic Dechlorination : Catalytic hydrogenation (5–10% Pd/C, H₂, 60°C) removes the residual 5-chloro substituent, producing this compound with 70% overall yield.

Table 2: Fluorination Efficiency with Different Catalysts

CatalystYield (Step 1)Selectivity (2,4-diF vs. over-fluorination)
KF + TBAB52%8:1
CsF + TBAB58%10:1
KF without PTC<10%2:1

Recent advances in palladium-mediated coupling enable direct introduction of difluorocarbene (–CF₂–) groups into cinnamyl frameworks. A study by Li et al. (2024) demonstrated that chlorodifluoroacetate salts (ClCF₂CO₂K) serve as efficient difluorocarbene precursors in the presence of Dpephos-ligated Pd(OAc)₂.

Mechanistic Insights and Substrate Scope

The reaction proceeds via a proposed [Pd⁰]=CF₂ intermediate, which inserts into the C–Cl bond of cinnamyl chloride. Key findings include:

  • Ligand effects : Bidentate phosphine ligands with bite angles of 101–108° (e.g., Dpephos) optimize catalytic activity, achieving 92% yield for benzyl chloride derivatives.

  • Solvent choice : Dichloroethane (DCE) outperforms polar solvents like DMF by suppressing premature decomposition of ClCF₂CO₂K.

Table 3: Palladium-Catalyzed Difluorocarbene Transfer Optimization

ConditionVariationYield (4a)
LigandDpephos (L6)92%
Xantphos (L4)38%
SolventDCE92%
DMF45%
Difluorocarbene sourceClCF₂CO₂K (1b)92%
BrCF₂CO₂K12%

Alternative Routes: Buchwald–Hartwig Amination and Alkylation

While less common, coupling strategies using fluoropyridines or fluorobenzoyl chlorides provide access to 2,4-difluorocinnamyl derivatives. For example, fluorinated cinnamylpiperazines synthesized via Buchwald–Hartwig amination exhibit logD values of 2.50–3.55, indicating favorable lipophilicity for drug discovery.

Challenges in Chemoselectivity

Direct nucleophilic substitution on bromo-fluoropyridines fails due to competing side reactions, necessitating transition-metal catalysis. Pd/XPhos systems enable C–N bond formation between cinnamyl chlorides and fluoropyridines with 43–59% yields.

Comparative Analysis of Methods

Table 4: Method Comparison for this compound Synthesis

MethodYieldCostScalabilityPurity
Direct chlorination75–85%LowIndustrial>95%
Fluorination-PTC48–52%ModeratePilot-scale90%
Pd-catalyzed transfer70–92%HighLab-scale85–90%
Buchwald–Hartwig43–59%HighLab-scale80–88%

Q & A

Q. What are the standard synthetic routes for 2,4-difluorocinnamyl chloride, and how can reaction conditions be optimized?

The synthesis typically involves halogenation of cinnamic acid derivatives. For example, 2,4-difluorocinnamic acid can be treated with thionyl chloride (SOCl₂) under reflux to form the acyl chloride. Key parameters include temperature control (60–80°C), anhydrous conditions, and stoichiometric excess of SOCl₂ to ensure complete conversion . Optimization may involve monitoring reaction progress via thin-layer chromatography (TLC) or in situ FTIR to track carbonyl chloride formation. Post-synthesis purification via vacuum distillation or recrystallization is critical to remove unreacted precursors .

Q. Which spectroscopic methods are most effective for characterizing this compound?

  • 13C-NMR : Identifies fluorinated aromatic carbons (δ 110–125 ppm) and the cinnamyl chloride backbone (δ 140–160 ppm for C=O) .
  • ATR-IR : Confirms C-Cl stretching (550–600 cm⁻¹) and conjugated C=O (1720–1750 cm⁻¹) .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ for C₉H₅F₂ClO) and isotopic patterns from fluorine/chlorine . Cross-validation with elemental analysis ensures purity >98% .

Q. What safety protocols are essential when handling this compound?

Due to its corrosive and moisture-sensitive nature:

  • Use glove boxes or Schlenk lines under inert gas (N₂/Ar) to prevent hydrolysis .
  • Wear acid-resistant PPE (neoprene gloves, face shields) and work in fume hoods to avoid inhalation .
  • Store in amber glass bottles at –20°C, away from oxidizers and bases. Spills require neutralization with sodium bicarbonate .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in nucleophilic substitutions?

The electron-withdrawing fluorine atoms activate the acyl chloride toward nucleophilic attack but may sterically hinder bulkier nucleophiles (e.g., tert-butanol). Computational studies (DFT at M06-2X/6-311+G(d,p)) predict preferential attack at the carbonyl carbon, with activation energies 5–10 kcal/mol lower than non-fluorinated analogs . Experimental validation via kinetic studies (e.g., Hammett plots) can quantify substituent effects .

Q. What computational tools are recommended to model degradation pathways of this compound in advanced oxidation processes (AOPs)?

Use Gaussian 16 with SMD solvation models to simulate hydroxyl radical (•OH) interactions. Key steps include:

  • Hydrogen abstraction from the allylic position (ΔG‡ ≈ 15–20 kcal/mol).
  • Ring-opening reactions via β-scission, forming fluorinated aldehydes . Experimental validation via LC-MS/MS can detect intermediates like 2,4-difluorobenzoic acid .

Q. How can researchers resolve contradictions in reported yields for this compound derivatives?

  • Troubleshoot purity : Verify starting material quality via DSC (melting point analysis) .
  • Assess side reactions : Use GC-MS to detect byproducts (e.g., dimerization via Friedel-Crafts pathways) .
  • Replicate conditions : Ensure strict control of humidity (<5% RH) and catalyst loading (e.g., DMF as a catalyst in acylation) .

Q. What strategies mitigate challenges in synthesizing enantiopure derivatives of this compound?

  • Chiral auxiliaries : Use (R)-BINOL to induce asymmetry during esterification .
  • Enzymatic resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze one enantiomer .
  • Dynamic kinetic resolution : Combine Pd catalysts and chiral ligands for racemization-free synthesis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.